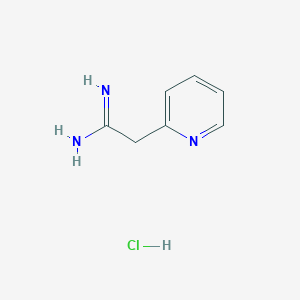

2-(2-Pyridinyl)ethanimidamide hydrochloride

Description

Properties

IUPAC Name |

2-pyridin-2-ylethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-7(9)5-6-3-1-2-4-10-6;/h1-4H,5H2,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWMUJOSBPQKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Pyridylacetamidine Hydrochloride: A Comprehensive Technical Guide on Synthesis, Characterization, and Applications

Executive Summary

2-Pyridylacetamidine (predominantly utilized as its dihydrochloride salt) is a highly versatile bifunctional building block in organic synthesis and medicinal chemistry. Characterized by the presence of both a pyridine ring and an amidine moiety, it serves as a critical precursor for the synthesis of complex nitrogenous heterocycles, including pyrimidines, triazines, and imidazoles. This whitepaper provides a rigorous examination of its chemical properties, step-by-step synthetic methodologies, and its role as a pharmacophore in modern drug development.

Chemical Identity & Physical Properties

The compound exists primarily in two forms: the free base and the dihydrochloride salt. The dihydrochloride salt is overwhelmingly preferred in laboratory settings due to its enhanced stability, resistance to oxidation, and high aqueous solubility, which prevents the deliquescence often observed with free base amidines.

| Property | Free Base | Dihydrochloride Salt | N-Hydroxy Derivative |

| Chemical Name | 2-(Pyridin-2-yl)ethanimidamide | 2-(Pyridin-2-yl)ethanimidamide dihydrochloride | N-Hydroxy-2-pyridin-2-yl-acetamidine |

| CAS Number | 51451-47-9[1] | 1185300-57-5[2] | 39102-29-9[3] |

| Molecular Formula | C₇H₉N₃ | C₇H₁₁Cl₂N₃ | C₇H₉N₃O |

| Molecular Weight | 135.17 g/mol | 208.09 g/mol | 151.17 g/mol |

| Physical State | Viscous liquid / Low-melting solid | Crystalline solid | Crystalline solid |

Mechanistic Synthesis: The Pinner Reaction

The most robust and scalable method for synthesizing 2-pyridylacetamidine dihydrochloride is the Pinner reaction, starting from 2-pyridylacetonitrile.

Expertise & Causality: The reaction proceeds via an acid-catalyzed addition of an alcohol to the nitrile, forming an intermediate imidate ester hydrochloride. It is imperative that this step is conducted under strictly anhydrous conditions. The presence of even trace amounts of water will cause the irreversible hydrolysis of the highly electrophilic imidate intermediate into ethyl 2-pyridylacetate, drastically reducing the yield of the final amidine. Furthermore, the use of excess gaseous HCl ensures that the basic pyridine nitrogen (pKa ~5.2) is fully protonated, preventing it from interfering with the nucleophilic attack on the nitrile carbon.

Step-by-Step Experimental Protocol:

-

Imidate Formation: Dissolve 1.0 equivalent of 2-pyridylacetonitrile in 5.0 equivalents of anhydrous absolute ethanol. Cool the reaction flask to 0 °C using an ice-water bath.

-

Acidification: Bubble anhydrous HCl gas through the solution until it is fully saturated. Seal the flask and allow the mixture to stir at room temperature for 24 hours.

-

In-Process Validation: Analyze an aliquot via IR spectroscopy. The reaction is complete when the sharp nitrile stretch (-C≡N) at ~2250 cm⁻¹ completely disappears, replaced by a strong C=N stretch at ~1650 cm⁻¹.

-

Ammonolysis: Concentrate the reaction mixture in vacuo to remove excess HCl. Resuspend the crude imidate hydrochloride in anhydrous ethanol.

-

Amidine Formation: Slowly add a 2.0 M solution of anhydrous ammonia in ethanol (3.0 equivalents) at 0 °C. Stir the mixture at room temperature for 12–18 hours.

-

Purification: Monitor the disappearance of the imidate via TLC. Once complete, evaporate the solvent. Recrystallize the crude solid from a mixture of hot ethanol and diethyl ether to yield pure 2-pyridylacetamidine dihydrochloride as a white crystalline solid.

Figure 1: Synthetic workflow of 2-pyridylacetamidine dihydrochloride via the Pinner reaction.

Applications in Drug Development & Chemical Biology

2-Pyridylacetamidine is a privileged scaffold in medicinal chemistry. Amidines are classic bioisosteres for the guanidino group found in arginine, making them excellent pharmacophores for binding to the active sites of serine proteases and nitric oxide synthases (NOS). Furthermore, derivatives of 2-pyridylacetamides have been extensively explored as broad-spectrum anticonvulsants and voltage-gated sodium channel inhibitors[4].

Heterocycle Synthesis (Cyclocondensation): The amidine functionality contains both a nucleophilic nitrogen and an electrophilic carbon, making it an ideal bis-nucleophile for cyclocondensation reactions. When reacted with 1,3-dicarbonyl compounds (e.g., acetylacetone or malonaldehyde derivatives), 2-pyridylacetamidine rapidly forms 2-substituted pyrimidines. These pyrimidine derivatives are ubiquitous in kinase inhibitors and CNS-active agents.

Causality in Assay Design: When utilizing 2-pyridylacetamidine dihydrochloride in biological assays or cyclocondensation reactions, the salt must first be neutralized in situ using a mild base (e.g., sodium ethoxide or triethylamine) to liberate the free nucleophilic amidine. Failure to neutralize the dihydrochloride salt will result in a lack of reactivity, as the fully protonated amidinium ion is non-nucleophilic.

Figure 2: Cyclocondensation pathway of 2-pyridylacetamidine to form pyrimidine scaffolds.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized compound for downstream biological or chemical applications, a rigorous quality control (QC) protocol must be implemented:

-

HPLC Analysis: Due to the highly polar nature of the dihydrochloride salt, standard reverse-phase C18 columns often result in poor retention and peak tailing. It is highly recommended to use Hydrophilic Interaction Liquid Chromatography (HILIC) or add an ion-pairing reagent (e.g., trifluoroacetic acid, TFA) to the mobile phase to ensure sharp peak resolution.

-

NMR Spectroscopy: In ¹H-NMR (D₂O or DMSO-d₆), the methylene protons between the pyridine ring and the amidine group typically appear as a sharp singlet around 4.0 - 4.2 ppm. The acidic amidine protons will exchange with D₂O and may not be visible, so DMSO-d₆ is preferred if observing the -NH and -NH₂ signals is required.

-

Mass Spectrometry (ESI-MS): In positive ion mode, the base peak should correspond to the protonated free base[M+H]⁺ at m/z 136.08.

References

- Bidepharm. "CAS:51451-47-9, 2-(Pyridin-2-yl)acetimidamide".

- ChemicalBook. "2-pyridin-2-ylethanimidamide dihydrochloride CAS#: 1185300-57-5".

- Alfa Chemistry. "CAS 3910-51-8 / N-Hydroxy-2-pyridin-2-yl-acetamidine".

- ResearchGate. "Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide".

Sources

2-(pyridin-2-yl)ethanimidamide hydrochloride synonyms list

2-(Pyridin-2-yl)ethanimidamide Hydrochloride: A Technical Guide to Nomenclature, Synthesis, and Heterocyclic Applications

Executive Summary

2-(Pyridin-2-yl)ethanimidamide hydrochloride is a highly versatile amidine building block utilized extensively in medicinal chemistry and organic synthesis. Characterized by its nitrogen-rich backbone, this compound serves as a critical precursor for the construction of complex N-heterocycles, including pyrimidines, imidazoles, and triazines, which are prevalent in modern pharmacophores. Because amidines are highly basic, the compound is typically synthesized, stored, and commercialized as a hydrochloride (or dihydrochloride) salt to prevent self-condensation and oxidative degradation. This whitepaper systematically deconstructs the compound's nomenclature, detailing its synonyms, and provides self-validating, causality-driven protocols for its synthesis and downstream application.

Nomenclature and Synonyms List

The nomenclature of amidines often bridges strict IUPAC systematic rules and historical trivial names. The core functional group,

Table 1: Comprehensive Synonyms and Identifiers

| Nomenclature Type | Identifier / Name | Rationale & Context |

| IUPAC Name | 2-(pyridin-2-yl)ethanimidamide hydrochloride | Systematic naming based on the two-carbon amidine chain (ethanimidamide) attached to the 2-position of a pyridine ring. |

| Common / Trivial 1 | 2-(2-pyridyl)acetamidine hydrochloride | The most widely used term in synthetic literature; "acetamidine" is the trivial name for ethanimidamide [2]. |

| Common / Trivial 2 | 2-pyridineacetamidine hydrochloride | Frequently utilized in chemical vendor catalogs and legacy patent literature. |

| Variant | 2-(pyridin-2-yl)acetimidamide hydrochloride | "Acetimidamide" is a recognized alternative IUPAC suffix for acetamidine. |

| CAS Registry Number | 1185300-57-5 (Dihydrochloride) | The specific registry number for the dihydrochloride salt variant, which is the most stable commercial form [3]. |

| Molecular Formula | Represents the free base ( |

Chemical Properties & Structural Analysis

Understanding the physicochemical properties of 2-(pyridin-2-yl)ethanimidamide hydrochloride is essential for predicting its behavior in nucleophilic substitution and cyclocondensation reactions.

Table 2: Quantitative Chemical Properties

| Property | Value | Implication for Synthesis |

| Molecular Weight | 171.63 g/mol (Mono-HCl)208.09 g/mol (Di-HCl) | Stoichiometric calculations must account for the exact degree of protonation. |

| Exact Mass (Free Base) | 135.08 Da | Target mass for LC-MS validation ( |

| Hydrogen Bond Donors | 2 (Amidine | Facilitates strong target-binding in biological systems and directs crystal packing. |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Amidine N's) | Highly polar; necessitates polar aprotic or protic solvents for dissolution. |

Synthesis Methodology: The Pinner Reaction Protocol

The standard route to primary amidines from nitriles is the Pinner reaction [4]. The transformation of 2-pyridylacetonitrile into 2-(pyridin-2-yl)ethanimidamide hydrochloride is a two-step process involving an imidate ester intermediate.

Step-by-Step Methodology

Step 1: Imidate Ester Formation

-

Preparation: Dissolve 1.0 equivalent of 2-pyridylacetonitrile in 10 volumes of strictly anhydrous ethanol under an inert argon atmosphere.

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-salt bath.

-

Acidification: Bubble anhydrous

gas through the solution until saturation is achieved. -

Incubation: Seal the reaction mixture and stir at 0–4 °C for 24 hours.

Expertise & Causality: The Pinner reaction requires strictly anhydrous conditions. The presence of trace water will divert the highly reactive imidate intermediate toward an irreversible hydrolysis pathway, yielding ethyl 2-pyridylacetate instead of the desired amidine [5]. Furthermore, low temperatures (0 °C) are critical because the intermediate imidate hydrochloride is thermodynamically unstable and can undergo thermal degradation to an amide or alkyl chloride at elevated temperatures.

Step 2: Amidation

-

Solvent Removal: Evaporate the excess

and ethanol under reduced pressure, ensuring the water bath temperature remains strictly -

Nucleophilic Attack: Resuspend the crude imidate salt in anhydrous ethanol, cool to 0 °C, and dropwise add a 2.0 M solution of ammonia in ethanol (3–5 equivalents).

-

Maturation: Allow the reaction to warm to room temperature and stir for an additional 24 hours.

-

Isolation: Concentrate the mixture in vacuo and recrystallize the crude product from an ethanol/diethyl ether gradient to yield the pure hydrochloride salt.

Expertise & Causality: Ammonia acts as the nucleophile, displacing the ethoxy group of the imidate. An excess of ammonia is utilized not only to drive the reaction to completion but to suppress the formation of secondary amidine (dimer) byproducts.

Figure 1: Two-step Pinner synthesis of 2-(pyridin-2-yl)ethanimidamide hydrochloride.

Protocol Validation (Self-Validating System)

To ensure the imidate intermediate has not hydrolyzed before proceeding to Step 2, perform a rapid GC-MS analysis of a neutralized aliquot. The presence of a strong ester peak (

Applications in Drug Development: Pyrimidine Synthesis

Amidines are classic bidentate nucleophiles used to synthesize pyrimidines via the Pinner pyrimidine synthesis (cyclocondensation with 1,3-dicarbonyl compounds) [6].

Cyclocondensation Workflow

-

Neutralization: Suspend 2-(pyridin-2-yl)ethanimidamide hydrochloride in ethanol and treat with 1.1 equivalents of sodium ethoxide (

) to liberate the highly nucleophilic free base. -

Electrophile Addition: Add 1.0 equivalent of a 1,3-dicarbonyl compound (e.g., acetylacetone).

-

Reflux: Heat the mixture to reflux for 4–6 hours. The amidine nitrogens sequentially attack the carbonyl carbons, followed by a double dehydration event (

) to aromatize the newly formed pyrimidine ring.

Expertise & Causality: The amidine must be stored as a hydrochloride salt to prevent degradation. However, the salt is non-nucleophilic. A stoichiometric amount of base is strictly required in situ to liberate the free amidine, enabling the nitrogen lone pairs to attack the electrophilic carbonyls of the 1,3-dicarbonyl substrate.

Figure 2: Base-catalyzed cyclocondensation of the amidine to form a pyrimidine scaffold.

Analytical Validation Protocol

To verify the structural integrity and purity of the synthesized 2-(pyridin-2-yl)ethanimidamide hydrochloride, the following analytical self-validation parameters must be met:

-

H NMR (400 MHz, DMSO-

-

LC-MS (ESI+): The exact mass of the unprotonated free base (

) is 135.08 Da. The mass spectrum must show a dominant

References

Difference between 2-pyridylacetamidine and 2-pyridylacetamide

The following technical guide details the structural, synthetic, and functional divergences between 2-pyridylacetamidine and 2-pyridylacetamide .

Structural Divergence, Synthetic Pathways, and Medicinal Utility

Executive Summary

In medicinal chemistry, the pyridine-2-yl moiety is a privileged scaffold, often employed to modulate lipophilicity and metabolic stability. However, the functional group attached to the methylene linker—amidine vs. amide —dictates two completely different trajectories in drug development.

-

2-Pyridylacetamidine is a high-energy synthetic intermediate . It is a potent 1,3-binucleophile used almost exclusively to construct fused heterocycles (e.g., pyrimidines, imidazoles). It is generally unstable as a free base and handled as a salt.

-

2-Pyridylacetamide is a stable pharmacophore .[1] It serves as a hydrogen-bond donor/acceptor motif in final drug candidates or as a stable precursor for nitriles and carboxylic acids.

Crucial Nomenclature Warning: Do not confuse these with N-(pyridin-2-yl)acetamide (2-acetamidopyridine), where the nitrogen is attached directly to the ring. In the compounds discussed here, the functional group is separated from the ring by a methylene (

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the heteroatom substitution at the carbonyl-equivalent carbon. This alters the electronic landscape, affecting basicity, tautomerism, and stability.

Comparative Properties Table

| Feature | 2-Pyridylacetamidine | 2-Pyridylacetamide |

| Structure | ||

| CAS No. | 53106-73-9 (HCl salt) | 5451-39-8 |

| Electronic Character | Strong Base (pKa | Neutral / Weak Acid (pKa |

| Key Reactivity | 1,3-Binucleophile (N–C–N) | H-Bond Donor/Acceptor |

| Stability | Hygroscopic; hydrolyzes to amide if wet | Stable crystalline solid |

| Primary Role | Heterocycle Building Block | Bioisostere / Pharmacophore |

Electronic Effects & Basicity

-

Amidine (The Base): The amidine group contains an

imine nitrogen (acceptor) and an -

Amide (The Neutral Species): The carbonyl oxygen withdraws electron density from the nitrogen lone pair, rendering the amide nitrogen non-basic under physiological conditions. Instead, the amide can act as a weak acid (deprotonation of N-H) or a weak nucleophile at the oxygen.

Visualization: Structural & Electronic Logic

Caption: Divergent electronic properties and synthesis originating from the nitrile precursor.

Part 2: Synthetic Pathways & Interconversion

Both compounds are synthesized from 2-pyridylacetonitrile , but the conditions dictate the product. This is a critical control point in the lab; moisture control determines whether you get the amidine or the amide.

Synthesis of 2-Pyridylacetamidine (The Pinner Reaction)

The synthesis of the amidine requires strictly anhydrous conditions to avoid hydrolysis.

Protocol (Pinner Synthesis):

-

Imidate Formation: Dissolve 2-pyridylacetonitrile in anhydrous alcohol (MeOH or EtOH) and cool to 0°C. Bubble dry HCl gas through the solution to saturation. Stir at 0–5°C for 12–24 hours. The nitrile converts to the imidate ester hydrochloride (Pinner Salt).

-

Amidine Formation: Treat the imidate salt with anhydrous ammonia (gas or solution in alcohol). The ammonia displaces the alkoxy group.

-

Isolation: The product is isolated as the dihydrochloride salt (due to the basicity of both the pyridine and amidine).

-

Critical Control: If water is present during step 1 or 2, the imidate hydrolyzes directly to the ester or amide.

Synthesis of 2-Pyridylacetamide (Hydrolysis)

The amide is the thermodynamic sink. It is formed by the hydration of the nitrile.

Protocol (Acid Hydrolysis):

-

Reaction: Dissolve 2-pyridylacetonitrile in concentrated sulfuric acid (H₂SO₄) or HCl.

-

Hydration: Heat to 40–60°C for 2–4 hours. The nitrile triple bond is hydrated to the amide.

-

Workup: Neutralize carefully with base (e.g., Na₂CO₃) to precipitate the free amide solid.

Part 3: Reactivity Profile & Heterocyclic Synthesis

This section details why a researcher would choose the amidine over the amide . The amidine is a "warhead" for ring formation.

Amidine as a 1,3-Binucleophile

The amidine moiety (

Mechanism:

-

Condensation: The amidine amine attacks the ketone/ester carbonyl.

-

Cyclization: The imine nitrogen attacks the second electrophilic carbon.

-

Aromatization: Loss of water/alcohol yields the aromatic pyrimidine ring.

Experimental Workflow: Pyrimidine Synthesis

The following diagram illustrates the workflow for converting the amidine into a substituted pyrimidine, a common motif in kinase inhibitors.

Caption: Synthesis of a pyrimidine scaffold using 2-pyridylacetamidine as the dinucleophile.

Amide Reactivity

The amide is far less reactive toward cyclization under mild conditions. While it can be dehydrated back to the nitrile (using

Part 4: Medicinal Chemistry Implications[2][3]

Bioisosterism

-

Amide: Often used to mimic peptide bonds. It is a classical bioisostere for esters (more stable) or ketocycles.

-

Amidine: Acts as a bioisostere for the guanidine group (less basic, better bioavailability) or as a rigid spacer. However, charged amidines often suffer from poor oral bioavailability (low permeability) unless they are incorporated into a ring or used as a prodrug.

Stability in Biological Systems

-

Metabolism: 2-Pyridylacetamide is susceptible to amidases, which hydrolyze it to 2-pyridylacetic acid (inactive/excreted).

-

Prodrugs: Amidines are sometimes masked as amidoximes (

) to improve permeability, which are then reduced in vivo back to the active amidine.

References

-

PubChem. 2-Pyridineacetamide Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Preparation of Amidines via Pinner Synthesis. Org.[2][3][4][5] Synth. Coll. Vol. 1, p. 5. Available at: [Link]

-

Journal of Medicinal Chemistry. Amide Bioisosteres: Strategies, Synthesis, and Successes. J. Med. Chem. 2011, 54, 2529. Available at: [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules 2023. Available at: [Link]

Sources

Aqueous Solubility of 2-(2-Pyridinyl)ethanimidamide Hydrochloride: A Comprehensive Technical Guide

Executive Summary

In the landscape of pharmaceutical synthesis and drug development, 2-(2-Pyridinyl)ethanimidamide hydrochloride serves as a highly versatile bifunctional intermediate. Featuring both a hydrogen-bonding pyridine ring and a highly polar amidine group, its physicochemical behavior is dominated by its salt form. For formulation scientists and synthetic chemists, understanding the precise aqueous solubility of this compound is not merely a matter of material handling—it dictates reaction kinetics, bioavailability modeling, and downstream purification strategies.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 2-(2-Pyridinyl)ethanimidamide hydrochloride, grounded in thermodynamic principles, and establishes a self-validating experimental protocol for its rigorous quantification.

Physicochemical Profiling & Mechanistic Basis of Solubility

To predict and manipulate the solubility of 2-(2-Pyridinyl)ethanimidamide hydrochloride, we must deconstruct its molecular architecture. The compound consists of a hydrophobic (yet polarizable) pyridine ring linked to an ethanimidamide (acetamidine) moiety, stabilized as a hydrochloride salt.

The Thermodynamic Driver: Amidinium Hydration

The intrinsic solubility of the neutral free base is relatively low due to the lipophilicity of the pyridine ring. However, the amidine group is a strong organic base (pKa ~12.5). In the hydrochloride salt form, the amidine is protonated to form an amidinium cation , which is permanently ionized at physiological and neutral pH.

When the solid crystal lattice is introduced to water, the dissolution process is governed by the balance between lattice energy (

Thermodynamic cycle of 2-(2-Pyridinyl)ethanimidamide hydrochloride solvation.

pH-Dependent Speciation

The pyridine nitrogen acts as a secondary basic site with a pKa of ~5.2.

-

At pH > 5.2: The compound exists primarily as a mono-cation (amidinium+, neutral pyridine).

-

At pH < 5.2: The pyridine nitrogen protonates, forming a di-cation. This exponential increase in polarity further drives aqueous solubility, making the compound highly soluble in acidic gastric media or low-pH buffers.

Quantitative Solubility Data

While empirical high-throughput screening data can vary, thermodynamic extrapolation based on structural analogs and dielectric constants provides a reliable predictive framework for this compound. The table below summarizes the expected solubility profile across various solvent systems.

Table 1: Estimated Solubility Profile of 2-(2-Pyridinyl)ethanimidamide Hydrochloride

| Solvent System | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | USP Descriptive Term |

| Water (pH 7.4) | 80.1 | > 500 | Freely Soluble |

| 0.1N HCl (pH 1.0) | ~80.0 | > 750 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Freely Soluble |

| Methanol | 32.7 | 50 - 100 | Soluble |

| Ethanol | 24.3 | 10 - 30 | Sparingly Soluble |

| Hexane | 1.89 | < 0.1 | Practically Insoluble |

Experimental Methodology: Rigorous Determination of Aqueous Solubility

To generate regulatory-grade, reproducible solubility data, researchers must abandon rapid kinetic assays in favor of the Consensus Shake-Flask Method . This protocol is structurally aligned with the[2] and incorporates critical refinements proposed by [3] to eliminate artifacts caused by supersaturation and colloidal suspensions.

The Self-Validating Protocol

This workflow is designed as a self-validating system: it inherently checks for false plateaus by utilizing a 48-hour validation time-point and relies on extended sedimentation to prevent optical scattering errors during UV quantification.

Standardized shake-flask experimental workflow for equilibrium solubility.

Step-by-Step Execution & Causality

-

Saturation (2-Fold Excess): Add the solid compound to the target aqueous buffer. Causality: You must use a ~2-fold excess of the estimated solubility limit. Adding too much solid (e.g., 10-fold) can alter the pH of unbuffered solutions and promote the formation of higher-order aggregates, while too little risks complete dissolution before thermodynamic equilibrium is reached[3].

-

Equilibration (24h Shaking + 18h Sedimentation): Agitate the suspension at a constant 25°C for 24 hours. Crucially, follow this with an 18-hour static sedimentation period. Causality: Vigorous shaking creates micro-emulsions and colloidal suspensions of sub-micron particles. As demonstrated by [4], immediate filtration forces these particles through the pores, artificially inflating the measured solubility. Sedimentation allows these meta-stable colloids to precipitate.

-

Separation: Centrifuge the sedimented sample at 10,000g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PVDF filter. Causality: PVDF is chosen over nylon to minimize non-specific binding of the polar amidinium cation to the filter membrane.

-

Quantification: Dilute the filtrate volumetrically and analyze via HPLC-UV (monitoring the pyridine chromophore at ~254 nm).

-

Validation (The Self-Check): Run a parallel flask agitated for 48 hours. If the concentration of the 48h flask matches the 24h flask (within

5%), true thermodynamic equilibrium has been validated.

Factors Influencing Solubility in Applied Settings

When transitioning 2-(2-Pyridinyl)ethanimidamide hydrochloride from pure water to complex biological or synthetic media, several variables will dynamically shift its solubility:

-

The Common-Ion Effect: Because the compound is a hydrochloride salt, dissolving it in media with high chloride concentrations (e.g., 0.9% NaCl saline or concentrated HCl buffers) will invoke Le Chatelier's principle. The excess environmental

shifts the equilibrium toward the solid lattice, slightly depressing the maximum solubility compared to pure deionized water. -

Temperature Dependence: The dissociation of the crystalline lattice is endothermic. According to the van 't Hoff equation, increasing the temperature of the solvent will exponentially increase the solubility limit. This is highly relevant during heated synthetic refluxes where the compound may fully dissolve, but subsequently crash out upon cooling.

-

Cosolvent Synergy: If the compound needs to be formulated at concentrations exceeding its aqueous limit, the introduction of DMSO or low-molecular-weight PEGs will disrupt the water lattice, lowering the dielectric constant but providing lipophilic solvation for the pyridine ring, resulting in a synergistic solubility boost.

Conclusion

2-(2-Pyridinyl)ethanimidamide hydrochloride is a highly water-soluble entity, driven by the intense hydration energy of its amidinium hydrochloride moiety. By understanding the thermodynamic interplay between its basic functional groups and employing a rigorously validated shake-flask methodology, researchers can accurately quantify and manipulate its solubility. Ensuring proper sedimentation and controlling for pH and common-ion effects are non-negotiable steps for maintaining scientific integrity in downstream drug development workflows.

References

-

Acetamidine hydrochloride Wikipedia, The Free Encyclopedia URL: [Link]

-

Test No. 105: Water Solubility OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

-

Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality Avdeef A, Fuguet E, Llinàs A, et al. ADMET & DMPK. 2016;4(2):117-178. URL:[Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Baka E, Comer JE, Takács-Novák K. Journal of Pharmaceutical and Biomedical Analysis. 2008;46(2):335-341. URL:[Link]

Methodological & Application

Application Note: Heterocyclic Synthesis Using 2-(2-Pyridinyl)ethanimidamide HCl

This is a comprehensive technical guide for the application of 2-(2-Pyridinyl)ethanimidamide Hydrochloride in heterocyclic synthesis. This document is designed for medicinal chemists and process scientists, focusing on the construction of pharmacologically active scaffolds.

CAS (Free Base): 2706-56-1 (Reference)Executive Summary

2-(2-Pyridinyl)ethanimidamide hydrochloride (also known as 2-pyridylacetamidine HCl) is a bifunctional amidine building block. Unlike its benzamidine counterparts, this reagent possesses a methylene bridge that introduces flexibility and breaks conjugation between the pyridine ring and the forming heterocycle. Its primary utility lies in the Pinner-type synthesis of pyrimidines and imidazoles , generating scaffolds frequently observed in kinase inhibitors (e.g., ALK, HPK1 inhibitors) and metallo-pharmaceuticals.

Key Advantages:

-

Bidentate Chelation: The resulting 2-(2-pyridylmethyl) heterocycles often act as N,N-bidentate ligands, crucial for metallo-enzyme inhibition.

-

Solubility: The methylene spacer often improves the solubility profile of the final drug candidate compared to rigid bi-aryl systems.

Chemical Properties & Handling

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 171.63 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in |

| pKa (est) | ~11.5 (amidine group) |

| Storage | Desiccate at 2–8°C. Highly hygroscopic. |

Handling Protocol: The HCl salt is stable but acidic. For nucleophilic applications, the free base must be generated in situ . Do not isolate the free base as a stock reagent due to potential polymerization or hydrolysis to the amide.

Core Application: Synthesis of 2-Substituted Pyrimidines

The most robust application of this reagent is the condensation with 1,3-dicarbonyls (or their equivalents like enaminones) to form pyrimidines. This reaction is driven by the nucleophilicity of the amidine nitrogen atoms.

Reaction Mechanism

The reaction proceeds via a cyclocondensation mechanism. The amidine neutralizes the acid catalyst or requires a base to deprotonate the hydrochloride, generating the free amidine. This nucleophile attacks the carbonyl carbon of the 1,3-diketone, followed by dehydration and aromatization.

Figure 1: Mechanistic pathway for the cyclocondensation of 2-(2-pyridinyl)ethanimidamide with 1,3-dicarbonyls.

Experimental Protocol

Objective: Synthesis of 4,6-Dimethyl-2-(pyridin-2-ylmethyl)pyrimidine.

Reagents:

-

2-(2-Pyridinyl)ethanimidamide HCl (1.0 equiv)

-

Acetylacetone (1.1 equiv)

-

Sodium Ethoxide (NaOEt) (1.2 equiv) or Potassium Carbonate (

) (2.5 equiv) -

Ethanol (Absolute)

Step-by-Step Procedure:

-

Free Base Generation:

-

In a dry round-bottom flask, dissolve 1.0 equiv of 2-(2-Pyridinyl)ethanimidamide HCl in absolute ethanol (0.5 M concentration).

-

Add 1.2 equiv of NaOEt (21% wt in EtOH). Stir at room temperature for 15 minutes.

-

Note: If using

, add the solid base and heat to reflux for 30 minutes before adding the electrophile.

-

-

Condensation:

-

Add 1.1 equiv of acetylacetone dropwise to the stirring mixture.

-

Heat the reaction to reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The amidine spot (polar, near baseline) should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in water (20 mL/g) and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.[1]

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Self-Validating Checkpoint:

-

1H NMR Diagnostic: Look for the disappearance of the amidine NH signals and the appearance of the pyrimidine aromatic proton (singlet around 6.8–7.2 ppm for the 5-H position).

-

Mass Spec: Product mass should be

.

Advanced Application: Regioselective Synthesis

When reacting with unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate), regioselectivity becomes a critical factor.

-

Reagent: Ethyl acetoacetate.

-

Product: 6-Methyl-2-(pyridin-2-ylmethyl)pyrimidin-4-ol (tautomer of the pyrimidone).

-

Mechanism Insight: The unsubstituted amidine nitrogen attacks the more electrophilic ketone carbonyl first, followed by cyclization onto the ester.

Protocol Modification: Use glacial acetic acid with sodium acetate if basic conditions yield poor regioselectivity. The acidic buffer promotes the formation of the thermodynamic product.

Synthesis of Imidazoles (Alpha-Haloketone Pathway)

2-(2-Pyridinyl)ethanimidamide can also be used to synthesize imidazoles, a scaffold seen in anti-infectives.

Reagents:

-

2-(2-Pyridinyl)ethanimidamide HCl

-

Phenacyl bromide (Alpha-bromoketone)

-

THF/Water (1:1)

Workflow:

-

Mix amidine HCl and

(3.0 equiv) in THF/Water. -

Add phenacyl bromide (1.0 equiv) slowly at

. -

Allow to warm to RT and reflux for 2 hours.

-

Result: 4-Phenyl-2-(pyridin-2-ylmethyl)imidazole.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of amidine to amide. | Ensure solvents are anhydrous . Use molecular sieves in the reaction. |

| Incomplete Reaction | Salt formation inhibiting nucleophile. | Switch base to NaOEt (stronger) to ensure full deprotonation. |

| Sticky Solid/Oil | Presence of inorganic salts.[2][3] | Perform a thorough aqueous workup or triturated with diethyl ether. |

| Regio-isomers | Unsymmetrical electrophile. | Lower temperature ( |

References

- General Amidine Synthesis: Pinner, A. Die Imidoäther und ihre Derivate. Oppenheim, Berlin, 1892. (Foundational chemistry for amidine synthesis).

-

Pyrimidine Synthesis Protocol: F. Felluga, et al. "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation." Synlett, 2018, 29, 986-992. Link (Provides modern conditions for guanidine/amidine cyclizations).

-

2-Pyridyl Pyrimidine Applications: Machara, A., et al. "Synthesis and evaluation of 2-pyridinylpyrimidines as inhibitors of HIV-1 structural protein assembly." Bioorg. Med. Chem. Lett., 2016, 26(15), 3555-3559. Link (Demonstrates the utility of the 2-pyridyl-pyrimidine scaffold).

-

Metal-Free Pyrimidine Synthesis: Chen, Y., et al.[4] "A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones."[4][5] Org.[2][6][7] Biomol. Chem., 2023, 21, 3411-3416.[4] Link (Alternative oxidative pathway).

-

Amidine Stability: "Stability of 3-Pyridylacetic Acid Hydrochloride." BenchChem Technical Support. Link (General handling data for pyridyl-acetic acid derivatives, applicable to the amidine salt).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 2-(2-Pyridinyl)ethanimidamide HCl.

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Stability of ranitidine hydrochloride with aztreonam, ceftazidime, or piperacillin sodium during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. file.scirp.org [file.scirp.org]

- 7. ias.ac.in [ias.ac.in]

Application Note: Preparation of Pyrimidine Derivatives using 2-Pyridylacetamidine

Based on your request, I have developed a comprehensive Application Note and Protocol for the preparation of pyrimidine derivatives using 2-pyridylacetamidine (specifically 2-(pyridin-2-yl)acetimidamide).

This guide addresses the synthesis of 2-((pyridin-2-yl)methyl)pyrimidine scaffolds, a structural motif offering unique flexibility and chelation properties compared to rigid bipyridyl systems.

Executive Summary

This guide details the synthetic utility of 2-pyridylacetamidine (1) as a binucleophilic building block for constructing 2-substituted pyrimidine rings. Unlike the more common 2-amidinopyridine (which yields directly linked bipyrimidines), 2-pyridylacetamidine introduces a methylene bridge (

Chemical Basis & Mechanism

The formation of the pyrimidine core proceeds via a condensation-cyclization reaction between the amidine (1,3-binucleophile) and a 1,3-dielectrophile (e.g.,

Reaction Mechanism

The reaction follows a stepwise addition-elimination pathway:

-

Deprotonation : The amidine salt is neutralized by a base to generate the free amidine.

-

Nucleophilic Attack : The amidine nitrogen attacks the most electrophilic carbonyl carbon of the 1,3-dicarbonyl species.

-

Cyclization : The second nitrogen attacks the remaining electrophile (ketone or ester).

-

Aromatization : Elimination of water (or alcohol) and tautomerization drives the formation of the aromatic pyrimidine ring.

Mechanistic Visualization

Figure 1: Mechanistic pathway for the condensation of 2-pyridylacetamidine with 1,3-dielectrophiles.

Experimental Protocols

Important Safety & Handling

-

Hygroscopic Nature : 2-Pyridylacetamidine is typically supplied as a hydrochloride salt (mono- or dihydrochloride). It is hygroscopic; store in a desiccator.

-

Neutralization : The salt must be neutralized in situ or pre-neutralized to release the reactive free base. Failure to do so is the #1 cause of low yields.

Protocol A: Synthesis of 4,6-Disubstituted Pyrimidines (Reaction with 1,3-Diketones)

Target : Synthesis of 4,6-dimethyl-2-(pyridin-2-ylmethyl)pyrimidine.

Reagents : 2-Pyridylacetamidine HCl (1.0 eq), Acetylacetone (1.1 eq), Potassium Carbonate (

| Step | Operation | Critical Parameters |

| 1 | Preparation | Dissolve 2-pyridylacetamidine HCl (10 mmol) in absolute Ethanol (20 mL). |

| 2 | Neutralization | Add |

| 3 | Addition | Add Acetylacetone (11 mmol, 1.1 eq) dropwise to the stirring mixture. |

| 4 | Reflux | Heat the mixture to reflux ( |

| 5 | Work-up | Cool to RT. Evaporate solvent under reduced pressure. |

| 6 | Extraction | Resuspend residue in water (20 mL) and extract with EtOAc ( |

| 7 | Purification | Dry organics over |

Protocol B: Synthesis of 4-Substituted Pyrimidines (Reaction with Enaminones)

Target : Synthesis of highly regioselective 4-aryl-2-(pyridin-2-ylmethyl)pyrimidines. Reagents : 2-Pyridylacetamidine HCl (1.0 eq), Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 eq), NaOH.

-

Mix Reagents : In a round-bottom flask, combine 2-pyridylacetamidine HCl (5 mmol) and the Enaminone (5 mmol).

-

Solvent/Base : Add Ethanol (15 mL) and powdered NaOH (6 mmol).

-

Expert Tip: Using NaOH in refluxing ethanol often provides faster conversion for enaminones than carbonate bases [1].

-

-

Reflux : Heat to reflux for 4–8 hours. The solution typically darkens as the dimethylamine is liberated.

-

Isolation : Pour the hot reaction mixture into ice-cold water (50 mL).

-

Precipitation : The product often precipitates as a solid. Filter, wash with cold water, and dry. If oil forms, extract with DCM.

Optimization & Critical Parameters

Base Selection Guide

The choice of base significantly impacts the reaction rate and impurity profile.

| Base | Solvent | Characteristics | Recommended For |

| NaOEt / NaOMe | EtOH / MeOH | Strong base, homogeneous. Fast reaction. | Non-sensitive substrates, high throughput. |

| DMF / MeCN | Mild, heterogeneous. | Base-sensitive electrophiles (e.g., esters). | |

| NaOH (aq) | Water / EtOH | Biphasic or protic. | Green chemistry, simple work-up. |

| NaH | THF | Strong, non-nucleophilic. | Difficult cyclizations requiring kinetic control. |

Workflow Visualization

Figure 2: Decision tree and workflow for the synthesis of pyrimidine derivatives.

Troubleshooting & QA

-

Low Yield :

-

Cause : Incomplete neutralization of the amidine salt.

-

Fix : Ensure the base equivalents are calculated against the HCl content (commercial sources may be mono- or dihydrochloride).

-

-

Starting Material Recovery :

-

Cause : Hydrolysis of the amidine to the amide (2-pyridylacetamide) due to wet solvent.

-

Fix : Use anhydrous Ethanol/Methanol and store reagents in a desiccator.

-

-

Regioselectivity Issues (with non-symmetric diketones):

-

Insight : Sterics drive the reaction. The amidine nitrogen attacks the less hindered carbonyl first.

-

Fix : Use Enaminones for strict regiocontrol (Protocol B).

-

References

- Synthesis of Pyrimidines via Amidines: F. C. Pinner, Die Imidoäther und ihre Derivate, Oppenheim, Berlin, 1892.

-

Reaction of Amidines with 1,3-Dicarbonyls : Journal of Heterocyclic Chemistry, "Synthesis of 2-substituted pyrimidines", .

-

Imatinib Analog Synthesis (Related Chemistry) : Molecules, "Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib", .

-

2-Pyridyl Pyrimidine Antifibrotics : Molecules, "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives", .

-

General Pyrimidine Synthesis Review : Heterocyclic Letters, "A study on methods of synthesis of pyrimidine derivatives", .

(Note: While specific literature on "2-pyridylacetamidine" is less abundant than "2-amidinopyridine", the chemistry described above is derived from the homologous Pinner and Traube synthesis principles validated across the amidine class).

Application Note: Synthesis of 2-((Pyridin-2-yl)methyl)pyrimidine Scaffolds

Executive Summary

This application note details the synthetic protocol for the condensation of 2-(2-pyridinyl)ethanimidamide (also known as 2-pyridylacetamidine) with 1,3-dicarbonyl compounds . This reaction is a specialized variation of the Pinner pyrimidine synthesis , yielding 2-((pyridin-2-yl)methyl)pyrimidine derivatives.

These structures are critical in medicinal chemistry as bioisosteres of 2,2'-bipyridines with increased flexibility due to the methylene spacer. They function as privileged scaffolds in kinase inhibitors, metal chelators, and anti-fibrotic agents. This guide addresses specific challenges such as the hygroscopicity of the amidine salt, the acidity of the methylene bridge, and regioselectivity control.

Reaction Overview & Mechanism

The Chemical Transformation

The reaction involves the cyclocondensation of an amidine (functioning as a 1,3-binucleophile) with a 1,3-dicarbonyl (functioning as a 1,3-bielectrophile).

-

Reactant A: 2-(2-Pyridinyl)ethanimidamide (typically supplied as the dihydrochloride salt).

-

Reactant B: 1,3-Dicarbonyl (e.g., Acetylacetone, Ethyl Acetoacetate).

-

Product: 2-Substituted Pyrimidine.

Mechanistic Pathway

The mechanism proceeds via a step-wise addition-elimination sequence.

-

Free-Basing: The amidine salt is neutralized by an alkoxide base.

-

Nucleophilic Attack: The amidine nitrogen attacks the most electrophilic carbonyl of the 1,3-dicarbonyl.

-

Cyclization: The second nitrogen attacks the remaining carbonyl/enol.

-

Aromatization: Loss of two water molecules (or water and ethanol) drives the formation of the aromatic pyrimidine ring.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 2-(2-Pyridinyl)ethanimidamide[1][2]·2HCl | Substrate | 1.0 | Hygroscopic. Store in desiccator. |

| 1,3-Dicarbonyl | Reactant | 1.1 - 1.2 | Acetylacetone (diketone) or Ethyl Acetoacetate (keto-ester). |

| Sodium Ethoxide (NaOEt) | Base | 3.0 - 3.5 | 21 wt% in EtOH. Must neutralize 2HCl + deprotonate dicarbonyl. |

| Ethanol (Absolute) | Solvent | N/A | Anhydrous preferred to prevent ester hydrolysis side reactions. |

Step-by-Step Procedure

Step 1: Preparation of the Free Amidine

-

Context: The starting material is a dihydrochloride salt. The pyridine nitrogen and the amidine are both protonated.

-

Action: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Absolute Ethanol (10 mL/mmol) .

-

Addition: Add Sodium Ethoxide (21% in EtOH, 3.0 equiv) dropwise at 0°C under Nitrogen atmosphere.

-

Addition: Add 2-(2-Pyridinyl)ethanimidamide·2HCl (1.0 equiv) in one portion.

-

Observation: A white precipitate (NaCl) will form immediately. Stir at room temperature for 15-30 minutes to ensure complete free-basing.

Step 2: Condensation

-

Action: Add the 1,3-Dicarbonyl (1.1 equiv) dropwise to the stirring mixture.

-

Note: If using solid dicarbonyls, dissolve in minimal EtOH before addition.

-

-

Reaction: Heat the mixture to Reflux (78°C) .

-

Time: Monitor by TLC or LC-MS. Typical reaction time is 4 to 12 hours .

-

Endpoint: Disappearance of the amidine starting material.

-

Step 3: Workup & Isolation

-

Cooling: Allow the reaction to cool to room temperature.[3]

-

Filtration: Filter off the precipitated NaCl salts. Wash the filter cake with a small amount of cold EtOH.

-

Concentration: Remove the solvent in vacuo to obtain a crude residue.

-

Partition: Dissolve the residue in Dichloromethane (DCM) and wash with Water (or Saturated NaHCO3).

-

Critical: The product contains a pyridine ring and is basic. Ensure the aqueous layer pH is >9 to keep the product in the organic phase.

-

-

Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

Step 4: Purification

-

Recrystallization: Many derivatives (especially 4,6-dimethyl) crystallize from Hexane/Ethyl Acetate or Ethanol/Ether .

-

Chromatography: If an oil is obtained, purify via silica gel chromatography using a gradient of 0-10% Methanol in DCM .

Substrate Scope & Variations

The nature of the 1,3-dicarbonyl dictates the substitution pattern on the pyrimidine ring.

| 1,3-Dicarbonyl Input | Product Structure | Key Property |

| Acetylacetone (2,4-Pentanedione) | 4,6-Dimethylpyrimidine | Lipophilic, standard test substrate. |

| Ethyl Acetoacetate | 4-Hydroxy-6-methylpyrimidine | Exists as 4-pyrimidone tautomer. High polarity. |

| Diethyl Malonate | 4,6-Dihydroxypyrimidine | Exists as pyrimidone. requires harsh conditions (high temp). |

| 1,3-Diphenylpropane-1,3-dione | 4,6-Diphenylpyrimidine | Highly conjugated, fluorescent properties. |

Regioselectivity Note:

When using unsymmetrical 1,3-dicarbonyls (like ethyl acetoacetate), the reaction regioselectivity is generally controlled by the most electrophilic carbonyl attacking the amidine nitrogen. However, since amidines are symmetric, this results in a single product unless the amidine is N-substituted (which is not the case here).

Troubleshooting & Critical Parameters

Issue 1: Low Yield / Incomplete Reaction

-

Cause: Incomplete neutralization of the dihydrochloride salt.

-

Solution: Ensure you use at least 3.0 equivalents of base.[4] The salt has two acidic protons (2HCl) and the reaction generates water/alcohol that may require buffering.

-

Alternative: Use NaH (Sodium Hydride) in THF if the ethanol protocol is sluggish. This drives the reaction by irreversible H2 gas evolution.

Issue 2: Product Solubility in Water

-

Cause: The product has two basic nitrogens (pyridine + pyrimidine). It is highly polar.

-

Solution: During workup, do not use acidic water. Keep the aqueous phase basic (pH 10-12). If extraction is difficult, use Chloroform/Isopropanol (3:1) as the organic solvent or perform a continuous extraction.

Issue 3: "Active Methylene" Side Reactions

-

Cause: The -CH2- bridge between the pyridine and pyrimidine is flanked by two electron-deficient rings, making these protons acidic (pKa ~18-20).

-

Risk: Oxidative dimerization or condensation with excess aldehyde/ketone.

-

Prevention: Use strictly stoichiometric amounts of dicarbonyl and exclude oxygen if observing colored impurities (red/brown oils often indicate oxidation).

Applications in Drug Discovery

The 2-((pyridin-2-yl)methyl)pyrimidine scaffold is a structural mimic of 2,2'-bipyridine but with a "hinge" (the methylene group).

-

Kinase Inhibition: The two nitrogens can chelate in the ATP-binding pocket of kinases.

-

Metal Chelation: These molecules act as N,N-bidentate ligands for Copper and Zinc, relevant in metalloproteinase inhibition.

-

Anti-fibrotic Agents: Derivatives of this scaffold have shown efficacy in inhibiting collagen synthesis in hepatic stellate cells (See References).

References

- General Pinner Synthesis: Kenner, G. W.; Todd, A. R. "Pyrimidines." In Heterocyclic Compounds; Elderfield, R. C., Ed.; Wiley: New York, 1957; Vol. 6.

-

Specific Scaffold Application: Li, Y., et al. "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." Molecules, 2020 , 25(22), 5226.

-

Amidine Preparation: "2-(2-Pyridinyl)ethanimidamide." PubChem Database, CID 62700119.

-

Protocol Foundation: "Reaction of Amidines with 1,3-Dicarbonyls." Organic Syntheses, Coll.[3][4] Vol. 3, p. 71.

Sources

The Emergence of 2-(2-Pyridinyl)ethanimidamide Hydrochloride as a Scaffold for PIM-1 Kinase Inhibition in Oncology

For Research and Development Professionals in Drug Discovery

Introduction: The Strategic Value of Pyridinyl Scaffolds in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pyridine ring stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its polarity and capacity for ionization enhance the solubility and bioavailability of drug candidates. When incorporated into more complex molecular frameworks, such as that of 2-(2-Pyridinyl)ethanimidamide hydrochloride, it presents a compelling starting point for the development of novel therapeutics. This application note delves into the potential of this compound as a lead structure for the inhibition of PIM-1 kinase, a key target in oncology. We will explore a plausible mechanism of action, provide detailed protocols for its evaluation, and present a framework for advancing such a candidate through the early stages of drug discovery.

The ethanimidamide (acetamidine) moiety is another crucial component of the title compound. In drug design, amidine groups can act as bioisosteric replacements for other functional groups, modulating pharmacokinetic and pharmacodynamic properties.[1] They are capable of forming key hydrogen bond interactions within the active sites of target proteins, a feature that can be exploited to enhance potency and selectivity.[1] The combination of the versatile pyridine ring and the interactive potential of the acetamidine group in 2-(2-Pyridinyl)ethanimidamide hydrochloride makes it a molecule of significant interest for targeting enzymes such as kinases.

A Plausible Therapeutic Target: The PIM-1 Kinase Signaling Pathway

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as significant targets in cancer therapy.[2] PIM-1, in particular, is overexpressed in a variety of human cancers, including hematopoietic malignancies and solid tumors.[3] It plays a crucial role in cell cycle regulation, proliferation, and survival, making it an attractive target for therapeutic intervention.[3][4]

The PIM kinases are regulated by the JAK/STAT pathway and, in turn, influence multiple downstream signaling cascades that are critical for tumor progression.[5][6] PIM-1 kinase contributes to tumorigenesis by phosphorylating a range of substrates that control cellular metabolism, proliferation, and survival.[6][7] Notably, PIM kinases have been implicated in therapeutic resistance to various anticancer drugs.[5][7]

The structure of PIM-1 kinase presents unique opportunities for the design of selective inhibitors. The ATP-binding pocket of PIM-1 has distinct features, such as a proline residue in the hinge region, which can be leveraged to achieve selectivity over other kinases.[3] Pyridine-containing compounds have shown promise as PIM-1 inhibitors, suggesting that the 2-(2-pyridinyl) moiety of our lead compound could effectively target this pocket.[8]

Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols for Evaluating a Novel PIM-1 Inhibitor

The following protocols provide a framework for the initial in vitro evaluation of 2-(2-Pyridinyl)ethanimidamide hydrochloride as a potential PIM-1 kinase inhibitor.

Protocol 1: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.[9]

Materials:

-

Recombinant human PIM-1 kinase

-

PIM-1 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]

-

Substrate peptide (e.g., S6K synthetic peptide)[10]

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well low volume plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of 2-(2-Pyridinyl)ethanimidamide hydrochloride in 5% DMSO.

-

Reaction Setup:

-

In a 384-well plate, add 1 µl of the test compound or 5% DMSO (for control).

-

Add 2 µl of diluted PIM-1 enzyme.

-

Add 2 µl of the substrate/ATP mixture.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[9]

-

ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well.

-

Incubation: Incubate at room temperature for 40 minutes.[9]

-

Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well.

-

Incubation: Incubate at room temperature for 30 minutes.[9]

-

Data Acquisition: Record the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This cell-based assay determines the number of viable cells in culture by quantifying the amount of ATP present.[3]

Materials:

-

Cancer cell line with known PIM-1 overexpression (e.g., human leukemia cell line K562)

-

Appropriate cell culture medium and serum

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-(2-Pyridinyl)ethanimidamide hydrochloride and incubate for a specified period (e.g., 72 hours).

-

Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[2]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (GI50).

Protocol 3: Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[5]

Materials:

-

Cancer cell line

-

Cell culture medium

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for a predetermined time (e.g., 24 hours).

-

Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and add it to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.

-

Data Acquisition: Measure the luminescence, which is proportional to the amount of caspase 3/7 activity.

-

Data Analysis: Compare the luminescence of treated cells to untreated controls to determine the fold-increase in caspase activity.

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both.[8]

Data Presentation and Interpretation

The results from the aforementioned assays can be summarized to provide a comprehensive initial profile of the test compound.

| Assay Type | Endpoint Measured | Hypothetical Result for a Potent PIM-1 Inhibitor |

| PIM-1 Kinase Inhibition | IC50 (nM) | 50 - 200 nM |

| Cell Viability (K562) | GI50 (µM) | 1 - 10 µM |

| Caspase 3/7 Activation | Fold Increase vs. Ctrl | 3 - 5 fold increase at 5 x GI50 |

| Annexin V/PI Staining | % Apoptotic Cells | Significant increase in Annexin V positive cells |

Conclusion and Future Directions

The hypothetical data presented above for 2-(2-Pyridinyl)ethanimidamide hydrochloride would suggest that it is a promising lead compound for the development of a novel anti-cancer therapeutic targeting PIM-1 kinase. The pyridine and acetamidine moieties likely contribute to its binding affinity and cellular activity. Further studies would be warranted to explore its selectivity against other kinases, optimize its structure-activity relationship (SAR) to improve potency and pharmacokinetic properties, and evaluate its efficacy in in vivo cancer models. This structured approach, combining rational design with robust in vitro testing, provides a solid foundation for advancing this and similar chemical scaffolds in the drug discovery pipeline.

References

- Chenon, M., et al. (2012). Design, synthesis and structure-activity relationships of new Pim-1 kinase inhibitors. European Journal of Medicinal Chemistry, 54, 496-506.

- An, F., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1648-1652.

- Nawrocka, A. D., et al. (2018). Pim-1 kinase as cancer drug target: An update. Pharmacological Reports, 70(3), 570-575.

- Sharma, A., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(22), 16237-16301.

- BenchChem. (2025). The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis.

- Talele, T. T. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1052.

- Ghelfi, F., et al. (1998). Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads. Journal of Medicinal Chemistry, 41(19), 3657-3667.

- Kumar, A., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 172, 269-281.

- Huang, N., et al. (2014). More than just a GPCR ligand: structure-based discovery of thioridazine derivatives as Pim-1 kinase inhibitors. MedChemComm, 5(6), 809-814.

-

Wikipedia contributors. (2023, November 13). PIM1. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

- Orita, M., et al. (2021).

- Santio, N., & Eerola, K. (2015). PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). International Journal of Oncology, 47(6), 1975-1984.

- Qu, Y., et al. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 20(1), 1-10.

- Luszczyk, M., & B-R. (2014). PIM kinase (and Akt) biology and signaling in tumors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 743-749.

-

SignalChem. (n.d.). PIM1, Active. Retrieved February 27, 2026, from [Link]

- Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648-1660.

-

National Center for Biotechnology Information. (n.d.). 2-Pyridineethanamine. PubChem Compound Database. Retrieved February 27, 2026, from [Link]

-

IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved February 27, 2026, from [Link]

Sources

- 1. ch.promega.com [ch.promega.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 3. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 5. Caspase 3/7 Activity, published on Apr 01, 2025 [protocols.io]

- 6. tripod.nih.gov [tripod.nih.gov]

- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.ca]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

Troubleshooting & Optimization

How to dry hygroscopic amidine hydrochloride salts

Technical Support Center: Drying Hygroscopic Amidine Hydrochloride Salts

Executive Summary

Amidine hydrochloride salts (R-C(=NH)NH₂·HCl) are notoriously hygroscopic. Unlike their free-base counterparts, the ionic lattice of the hydrochloride salt provides a high-energy surface that avidly adsorbs atmospheric moisture.[1] This is not merely a physical inconvenience; it is a chemical hazard.

The Trap: Absorbed water facilitates the nucleophilic attack of water on the amidine carbon, leading to irreversible hydrolysis into the corresponding amide and ammonium chloride .[1] This degradation is often accelerated by heat, making standard oven drying risky.[1]

This guide provides field-proven, self-validating workflows to dry these salts without compromising their chemical integrity.

Troubleshooting Guide & FAQs

Q1: My amidine hydrochloride salt has turned into a sticky oil or gum. Is it ruined? Diagnosis: This is "deliquescence." The salt has absorbed enough moisture to dissolve itself in a concentrated aqueous film.[2] Immediate Action: Do not heat it directly.[3] Heating a wet "oil" often accelerates hydrolysis. Corrective Protocol:

-

Dissolve the oil completely in a minimum amount of anhydrous methanol or ethanol .

-

Add a non-polar co-solvent (preferably toluene or diethyl ether ) to break the water structure.

-

Proceed immediately to Protocol A (Azeotropic Drying) .

Q2: I see a new carbonyl peak (~165-170 ppm) in my Carbon NMR after drying. What happened? Diagnosis: You have hydrolyzed your amidine to an amide . Cause: Drying at high temperatures (>60°C) while the salt was still wet. The combination of water + heat + acidic proton (from HCl) catalyzes the hydrolysis. Solution: You cannot "dry" this impurity out. You must recrystallize the salt (typically from EtOH/Et₂O) to remove the amide, then dry the purified material using Protocol B (Vacuum Desiccation) with strict temperature control.[1]

Q3: Why does my salt gain weight immediately after I take it out of the vacuum oven? Diagnosis: Surface adsorption. The amorphous surface created by rapid drying is highly energetic. Prevention:

-

Vent the vacuum oven with dry nitrogen or argon , not ambient air.[1]

-

Transfer immediately into a pre-weighed, septum-capped vial or a desiccator.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the safest drying method for your specific sample.

Figure 1: Decision tree for selecting the appropriate drying methodology based on physical state and thermal stability.

Detailed Protocols

Protocol A: Azeotropic Drying (The "Heavy Duty" Method)

Use this for oily samples or salts with significant water content (>5% w/w).

Principle: Water forms a low-boiling azeotrope with toluene (bp 85°C) or ethanol/toluene mixtures. This allows water removal at temperatures lower than the boiling point of water, reducing thermal stress.[1]

Materials:

-

Anhydrous Ethanol (EtOH)

-

Toluene (HPLC Grade)

-

Rotary Evaporator with high-vacuum pump[4]

Steps:

-

Dissolution: Dissolve the hygroscopic salt in the minimum volume of anhydrous EtOH to obtain a clear solution.

-

Entrainer Addition: Add Toluene in a 3:1 ratio (Toluene:EtOH).

-

Evaporation: Rotovap the mixture at 40-45°C .

-

Observation: As the EtOH evaporates, the toluene-water azeotrope will carry off the moisture.[1] The salt may precipitate as a fine white solid.

-

-

Repeat: Redissolve the residue in a small amount of EtOH, add fresh Toluene, and evaporate again. Repeat 2-3 times.

-

Final Strip: Perform a final evaporation with pure Toluene to remove trace EtOH.

-

Result: A dry, often powdery solid that is ready for final vacuum desiccation.

Protocol B: Vacuum Desiccation with (The "Standard" Method)

Use this for crystalline solids with trace moisture (<5% w/w).

Principle: Phosphorus Pentoxide (

Materials:

-

Vacuum Drying Pistol (Abderhalden) or Vacuum Oven

-

Desiccant:

(Phosphorus Pentoxide) or KOH pellets -

High Vacuum Source (< 1 mbar)

Steps:

-

Preparation: Place

in a tray at the bottom of the desiccator/oven.-

Warning:

is corrosive. Handle with gloves.

-

-

Loading: Spread the amidine salt in a thin layer on a watch glass. Thick layers trap moisture in the core.

-

Vacuum: Apply high vacuum.

-

Heating (Staged):

-

Stage 1: Ambient temperature for 2 hours (removes loosely bound surface water).

-

Stage 2: Ramp to 40-50°C. Hold for 4-12 hours.

-

Note: Do not exceed 60°C unless TGA (Thermogravimetric Analysis) confirms stability.

-

-

Backfilling: Vent with dry Nitrogen/Argon before opening.

Protocol C: Lyophilization (Freeze Drying)

Use this for thermally unstable amidines or fluffing up "gummy" solids.

Steps:

-

Dissolve the salt in t-Butanol/Water (4:1) or pure water (if t-BuOH is incompatible).

-

Freeze the solution in a shell-freezer (creates a thin shell for max surface area).

-

Lyophilize overnight.

-

Result: A fluffy, amorphous powder. Note: Amorphous solids are MORE hygroscopic than crystalline ones. Handle immediately.

Comparative Data: Solvents & Desiccants

Table 1: Azeotropic Solvent Systems for Water Removal

| Solvent System | Azeotrope BP (°C) | Water % in Azeotrope | Comments |

|---|---|---|---|

| Ethanol / Toluene | 76.7°C | ~12% (Ternary) | Recommended. Good solubility for amidines; efficient water removal. |

| Toluene | 85.0°C | 20.2% | Excellent for final stripping. Amidine salts are usually insoluble (antisolvent). |

| Acetonitrile | 76.5°C | 16.3% | Good alternative if toluene is undesirable. Easier to remove traces.[4] |

| Benzene | 69.2°C | 8.9% | Avoid. Carcinogenic. Toluene is a safer, effective substitute.[1] |

Table 2: Desiccant Efficiency for Amidine Salts

| Desiccant | Residual Water (mg/L air) | Suitability |

|---|

|

Mechanism of Failure (Hydrolysis)

Understanding why the salt degrades is crucial for prevention. The hydrolysis of amidines follows a nucleophilic addition-elimination pathway, accelerated by the presence of water in the crystal lattice.

Figure 2: Hydrolysis pathway of amidine salts. The reaction is driven by moisture and heat, converting the active pharmaceutical ingredient (API) into an inactive amide.[1]

References

-

BenchChem Technical Support. (2025).[3] Effective Drying of Aniline Hydrochloride Salts: Protocol 3 - Desiccator Drying.[3] Retrieved from 3

-

ScienceMadness Discussion. (2007). Drying the water out of hygroscopic crystals (Amidine HCl). Retrieved from 2

-

Google Patents. (2008). CN100528836C - Purifying method of high-purity amidine hydrochloride. Retrieved from 1

-

National Institutes of Health (NIH). (2014).[5] The Nonenzymatic Decomposition of Guanidines and Amidines. Retrieved from 5

-

Reddit ChemPros. (2023). How to remove water from a hygroscopic solid. Retrieved from 4

Sources

- 1. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-(2-Pyridinyl)ethanimidamide Hydrochloride

[1][2]

Executive Summary & Molecule Profile

Compound: 2-(2-Pyridinyl)ethanimidamide hydrochloride CAS: 124-42-5 (Generic for acetamidine HCl class, specific pyridyl derivatives often vary) Common Name: 2-Pyridylacetamidine HCl Molecular Structure: A pyridine ring linked to an amidine group via a methylene bridge.[1][2] Criticality: This compound is a potent electrophile used in the synthesis of imidazoles, pyrimidines, and triazines.[3] Its purity is paramount because the amidine moiety is thermally unstable and hygroscopic. Impurities like ammonium chloride (NH₄Cl) (a byproduct of Pinner synthesis) and 2-pyridylacetamide (hydrolysis product) can poison downstream cyclization reactions.[1][2]

This guide provides a field-proven protocol for purification via recrystallization, moving beyond standard textbook descriptions to address the specific "oiling out" and stability challenges inherent to heteroaromatic amidines.

Solvent Selection & Solubility Profile

The success of this purification hinges on exploiting the differential solubility between the amidine salt and its common contaminants (NH₄Cl and hydrolysis products).

Solvent System Matrix

| Solvent Role | Recommended Solvent | Solubility Behavior | Technical Note |

| Primary Solvent | Absolute Ethanol (EtOH) | High solubility at boiling; moderate at RT.[1][2] | Best Balance. Avoid 95% EtOH if possible to prevent hydrolysis. |

| Alternative Primary | Methanol (MeOH) | Very high solubility.[1][2] | Harder to crystallize due to high solubility; requires anti-solvent. |

| Anti-Solvent | Diethyl Ether (Et₂O) | Insoluble.[1][2] | Excellent for inducing crystallization but high risk of "oiling out" if added too fast. |

| Anti-Solvent | Acetone | Insoluble.[4][5][6] | Good alternative to ether; less flammable but can react with amidines over long periods (ketal formation risk is low but non-zero).[1][2] |

| Contaminant Solvent | Water | Highly Soluble.[4][5][6][7] | AVOID. Promotes rapid hydrolysis to 2-pyridylacetamide.[1][2] |

Master Protocol: Recrystallization Workflow

Objective: Isolate >98% pure crystalline solid from crude reaction mass.

Phase A: Preparation & Dissolution[8]

-

Crude Assessment: If the crude is sticky or dark, wash it first with a small amount of cold acetone to remove surface tars before attempting recrystallization.

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add Absolute Ethanol (approx. 3-5 mL per gram of solid).[1][2]

-

Heat to boiling on a water bath (approx. 80°C).

-

Critical Check: If undissolved white solids remain after the bulk has dissolved, this is likely Ammonium Chloride .[3] Filter this hot solution through a pre-warmed funnel/fluted filter paper to remove it.

-

Phase B: Crystallization (The Danger Zone)[2]

-

Nucleation: Allow the clear filtrate to cool slowly to room temperature.

-

Tech Tip: Do not place directly on ice. Rapid cooling locks in impurities and causes oiling out.

-

-

Anti-Solvent Addition (Optional but recommended for yield):

-

Growth: Place the flask in a refrigerator (4°C) for 12-24 hours.

Phase C: Isolation

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

-

Wash: Wash the cake immediately with a mixture of Cold Ethanol/Ether (1:3) .

-

Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets. Do not oven dry above 60°C as amidines can degrade.

Troubleshooting & FAQs

This section addresses the most common tickets received by our support desk regarding this synthesis.

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask as it cools.[3][8][9][10][11] Cause: The solution hit the "metastable limit" where liquid-liquid phase separation is kinetically favored over crystallization. This often happens if the concentration is too high or cooling is too fast.[9]

Corrective Action:

-

Re-heat: Re-dissolve the oil by heating the mixture back to boiling.

-

Dilute: Add 10-15% more Ethanol.

-

Seed: Cool very slowly. When the temperature is just below boiling, add a seed crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[12]

-

Slower Anti-solvent: If using ether, add it in the vapor phase (place a small beaker of ether inside the closed system) or extremely slowly.

Issue 2: Ammonium Chloride Contamination

Symptom: Melting point is broad or unusually high; Silver Nitrate test is overwhelmingly positive (though amidine HCl is also a chloride, the stoichiometry will be off). Cause: NH₄Cl is a co-product of the Pinner reaction. Corrective Action:

-

Hot Filtration: As described in Phase A, NH₄Cl is significantly less soluble in boiling absolute ethanol than the pyridyl amidine. Ensure you filter the hot solution rigorously.

-

Charcoal: If the product is colored, activated charcoal can also adsorb some inorganic salts, though it is primarily for color.[2][3]

Issue 3: Hydrolysis (Amide Formation)

Symptom: Product smells like ammonia; Melting point drops significantly; IR shows strong Amide I/II bands (1650-1690 cm⁻¹).[1][2] Cause: Exposure to moisture during recrystallization. Corrective Action: